molecular formula C18H19N3O4S B2910423 6-Acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-53-7

6-Acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2910423
CAS No.: 864927-53-7
M. Wt: 373.43
InChI Key: NQILVNGUODHNEU-UHFFFAOYSA-N
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Description

6-Acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a potent and selective small molecule inhibitor of Janus Kinase 3 (JAK3). Its primary research value lies in the selective investigation of JAK3-mediated signaling pathways, which are critically involved in the activation, proliferation, and survival of immune cells, particularly T lymphocytes and natural killer (NK) cells . The compound exerts its effect by competitively binding to the ATP-binding site of the JAK3 kinase domain, thereby blocking the phosphorylation and activation of downstream signal transducers and activators of transcription (STAT) proteins . This specific mechanism makes it an essential pharmacological tool for studying cytokine signaling in immunology and oncology. Researchers utilize this compound to elucidate the role of JAK3 in autoimmune diseases, such as rheumatoid arthritis and psoriasis, and to explore its function in the context of organ transplant rejection. The tetrahydrothienopyridine scaffold of this molecule is a key structural feature contributing to its selectivity profile , helping to minimize off-target effects on other JAK family members (JAK1, JAK2, TYK2) in controlled experimental settings, thereby enabling more precise pathway analysis. Ongoing research continues to investigate its potential application in modulating immune responses in various disease models.

Properties

IUPAC Name

6-acetyl-2-[(4-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-10(22)21-8-7-13-14(9-21)26-18(15(13)16(19)23)20-17(24)11-3-5-12(25-2)6-4-11/h3-6H,7-9H2,1-2H3,(H2,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQILVNGUODHNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the acetyl, methoxybenzamido, and carboxamide groups through various chemical reactions. Key steps may include:

    Cyclization: Formation of the thieno[2,3-c]pyridine core through cyclization reactions.

    Acetylation: Introduction of the acetyl group using acetyl chloride or acetic anhydride under acidic or basic conditions.

    Amidation: Formation of the methoxybenzamido group through the reaction of an amine with a methoxybenzoyl chloride.

    Carboxamidation: Introduction of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions where functional groups are attached.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-Acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogues occur at the 2-position (amide/urea substituents) and 6-position (acetyl, benzyl, or tosyl groups). These modifications influence molecular weight, lipophilicity, and electronic properties (Table 1).

Table 1: Structural and Physicochemical Comparisons
Compound Name 2-Position Substituent 6-Position Substituent Molecular Weight (g/mol) Key Features Reference
Target Compound 4-Methoxybenzamido Acetyl 419.53 Enhanced hydrogen bonding, moderate lipophilicity
6-Acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Amino-N-methyl Acetyl 253.33 Reduced steric bulk, higher solubility
2-(Cyclopropanecarbonyl-amino)-6-acetyl analogue (C4) Cyclopropanecarbonyl-amino Acetyl Not reported Increased lipophilicity, metabolic stability
6-Benzyl-2-(4-bromobenzamido) hydrochloride 4-Bromobenzamido Benzyl 547.1 Halogenated substituent, improved solubility via salt
6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Varied (e.g., thiourea) Tosyl ~316–525 Sulfonyl group enhances antibacterial activity
Anti-Inflammatory Activity
  • The 4-methoxybenzamido group may optimize interactions with hydrophobic pockets in TNF-α .
  • Analogues with Trifluoromethyl Groups (e.g., 7h, 7m): Exhibit potent TNF-α inhibition (IC₅₀ < 1 µM) due to the electron-withdrawing trifluoromethyl group enhancing receptor binding .
Antimicrobial Activity
  • 6-Tosyl Derivatives : Demonstrated broad-spectrum antibacterial activity (MIC = 2–8 µg/mL against S. aureus and E. coli). The tosyl group likely disrupts bacterial membrane integrity .
  • Target Compound : The 4-methoxybenzamido group may offer narrower-spectrum activity, as methoxy substituents are less electrophilic than sulfonyl groups .
Anticancer Potential
  • Methyl 6-acetyl-2-(3,4,5-trimethoxyphenylamino) Analogue (): Shows antitubulin activity (IC₅₀ = 0.8 µM) attributed to the trimethoxyphenyl group mimicking colchicine .
  • Target Compound : Lacks the trimethoxy motif, suggesting reduced tubulin binding but possible activity via alternative pathways.

Biological Activity

6-Acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thieno[2,3-c]pyridine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Acetylation : The introduction of the acetyl group at the 6-position is performed using acetic anhydride or acetyl chloride.
  • Amidation : The 4-methoxybenzamide moiety is introduced via coupling reactions with suitable amine derivatives.

These synthetic pathways have been optimized to enhance yield and purity.

The biological activity of this compound can be attributed to its structural features, particularly the thieno[2,3-c]pyridine nucleus. This core structure has been associated with various pharmacological effects:

  • Antimicrobial Activity : Compounds containing the thieno[2,3-c]pyridine framework have demonstrated significant antimicrobial properties against a range of pathogens.
  • Anticancer Properties : Some derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Research Findings

Numerous studies have evaluated the biological activity of related compounds. For instance:

  • A study published in PubMed reviewed various tetrahydrothienopyridine derivatives and highlighted their potential as lead compounds in drug development due to their diverse biological activities .
  • Another research article indicated that specific modifications on the thieno[2,3-c]pyridine scaffold could enhance its pharmacological profile, leading to improved efficacy and reduced toxicity .

Case Studies

  • Antimicrobial Evaluation :
    • In vitro tests showed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Cytotoxicity Assays :
    • A study assessed the cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound demonstrated an IC50 value indicating significant cell growth inhibition.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
6-Acetyl-2-(4-methoxybenzamido)-...Antimicrobial
4,5,6,7-Tetrahydrothieno[3,2-c]pyridineAnticancer
6-Acetyl-2-(4-methoxybenzoyl)thieno...Anti-inflammatory

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